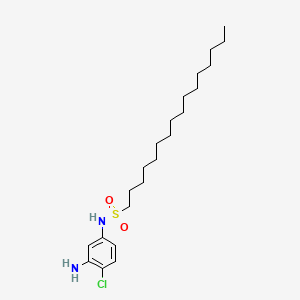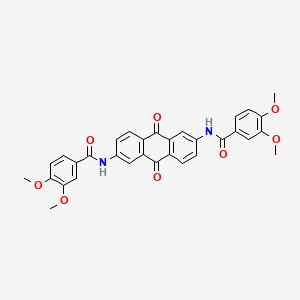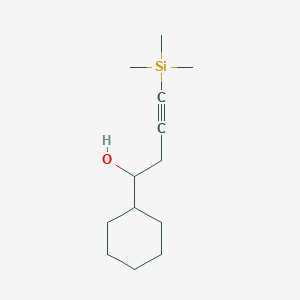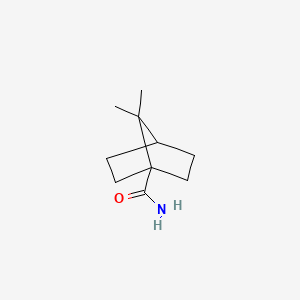
7,7-Dimethyl-1-norbornanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-1-norbornanecarboxamide is a unique organic compound with the molecular formula C10H17NO It is known for its distinctive bicyclic structure, which includes a norbornane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-1-norbornanecarboxamide typically involves the reaction of 7,7-dimethyl-1-norbornanecarboxylic acid with an amine under dehydrating conditions. One common method involves the use of thionyl chloride to convert the carboxylic acid to an acid chloride, which then reacts with an amine to form the amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,7-Dimethyl-1-norbornanecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
7,7-Dimethyl-1-norbornanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: This compound can be used in the study of enzyme-substrate interactions due to its rigid structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7,7-Dimethyl-1-norbornanecarboxamide involves its interaction with specific molecular targets. Its rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N,N,7,7-Tetramethyl-2-oxo-1-norbornanecarboxamide
- N,N-Diethyl-7,7-dimethyl-2-oxo-1-norbornanecarboxamide
Comparison: Compared to these similar compounds, 7,7-Dimethyl-1-norbornanecarboxamide is unique due to its specific amide functional group and the absence of additional substituents on the nitrogen atom. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
7,7-dimethylbicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C10H17NO/c1-9(2)7-3-5-10(9,6-4-7)8(11)12/h7H,3-6H2,1-2H3,(H2,11,12) |
InChI Key |
PZZFZKFCJVBXSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(CC2)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



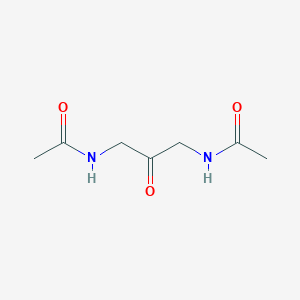

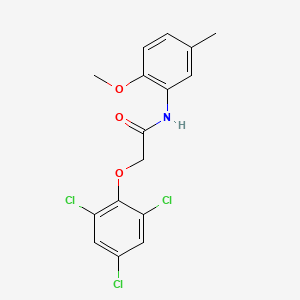
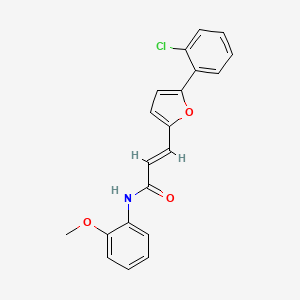

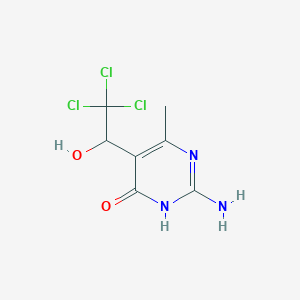
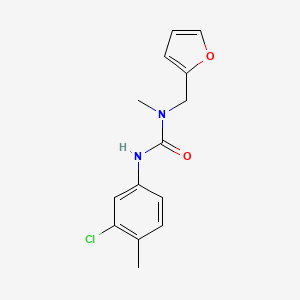
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
